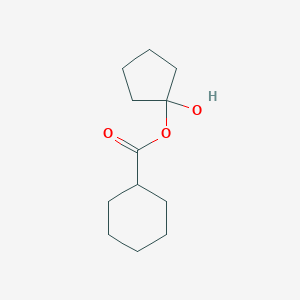
(1-hydroxycyclopentyl) cyclohexanecarboxylate
説明
(1-hydroxycyclopentyl) cyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanecarboxylic acid and is known for its unique chemical structure, which includes a cyclopentyl group and a cyclohexane ring
特性
CAS番号 |
16508-97-7 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
(1-hydroxycyclopentyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C12H20O3/c13-11(10-6-2-1-3-7-10)15-12(14)8-4-5-9-12/h10,14H,1-9H2 |
InChIキー |
WJQYROTXDHVIDL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2(CCCC2)O |
正規SMILES |
C1CCC(CC1)C(=O)OC2(CCCC2)O |
他のCAS番号 |
16508-97-7 |
同義語 |
Cyclohexanecarboxylic acid 1-hydroxycyclopentyl ester |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
(1-hydroxycyclopentyl) cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with 1-hydroxycyclopentane. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 1-hydroxycyclopentyl cyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(1-hydroxycyclopentyl) cyclohexanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or cyclopentylmethanol.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
(1-hydroxycyclopentyl) cyclohexanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-hydroxycyclopentyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in materials science, it may influence the properties of polymers or other materials.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to 1-hydroxycyclopentyl cyclohexanecarboxylate, known for its use in the synthesis of various derivatives.
Cyclopentyl esters: Compounds with similar ester functional groups but different ring structures.
Cyclohexanol: A related compound with a hydroxyl group instead of an ester group.
Uniqueness
(1-hydroxycyclopentyl) cyclohexanecarboxylate is unique due to its combination of a cyclopentyl group and a cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications where other similar compounds may not be as effective or versatile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


